molecular formula C13H18FN3O B12978489 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide CAS No. 187221-43-8

4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide

Cat. No.: B12978489
CAS No.: 187221-43-8
M. Wt: 251.30 g/mol
InChI Key: CSEZVRZPXNBVSV-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide (CAS 187221-43-8) is a benzamide derivative that serves as a key chemical scaffold in medicinal chemistry and pharmacological research. This compound features a piperazinyl-ethylbenzamide structure, a motif prevalent in the development of ligands for central nervous system (CNS) targets and anti-infective agents. Its primary research value lies in its role as a synthetic intermediate and pharmacophore for developing novel therapeutic candidates. Recent scientific investigations have explored derivatives of this compound for their potential as multi-stage antiplasmodial agents active against Plasmodium falciparum strains, the most prominent malaria pathogen, as well as for broad-spectrum antibacterial activity against critical Gram-positive and Gram-negative ESKAPE pathogens . The mechanism of action for such derivatives is under investigation but is associated with favorable structural features, including the 4-fluoro-substituted benzamide and the piperazinyl moiety, which are known to influence anti-infective potency and pharmacokinetic properties . As a building block, this compound allows researchers to explore structure-activity relationships (SAR) by modifying the piperazine substituent or replacing it with heteroaromatic rings to optimize biological activity and drug-likeness . The compound and its analogs are characterized for their drug-like properties according to Lipinski's rules, making them valuable tools for hit-to-lead optimization in early drug discovery . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

187221-43-8

Molecular Formula

C13H18FN3O

Molecular Weight

251.30 g/mol

IUPAC Name

4-fluoro-N-(2-piperazin-1-ylethyl)benzamide

InChI

InChI=1S/C13H18FN3O/c14-12-3-1-11(2-4-12)13(18)16-7-10-17-8-5-15-6-9-17/h1-4,15H,5-10H2,(H,16,18)

InChI Key

CSEZVRZPXNBVSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-(piperazin-1-yl)ethylamine Intermediate

The 2-(piperazin-1-yl)ethylamine can be synthesized by nucleophilic substitution or reductive amination methods starting from commercially available precursors such as ethylene dichloride or 2-chloroethylamine derivatives reacted with piperazine.

One reported method involves:

  • Reacting piperazine with 2-chloroethylamine or its protected form under basic conditions to yield 2-(piperazin-1-yl)ethylamine.
  • Purification by extraction and chromatography to obtain the free amine for subsequent coupling.

Amide Bond Formation with 4-Fluorobenzoic Acid

The key step is the formation of the amide bond between 2-(piperazin-1-yl)ethylamine and 4-fluorobenzoic acid. This is commonly achieved by:

  • Activation of 4-fluorobenzoic acid using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of hydroxybenzotriazole (HOBt) to form an active ester intermediate.
  • Addition of 2-(piperazin-1-yl)ethylamine to the activated acid in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane.
  • Stirring the reaction mixture at room temperature or slightly elevated temperature for 12–24 hours to complete amide bond formation.
  • Workup involves aqueous extraction, solvent removal, and purification by recrystallization or column chromatography.

Alternative Synthetic Routes

  • Some methods use acid chlorides of 4-fluorobenzoic acid generated in situ with thionyl chloride or oxalyl chloride, which then react with the amine to form the amide.
  • Protection of the piperazine nitrogen atoms may be employed to improve selectivity and yield, followed by deprotection after amide formation.
Step Reagents & Conditions Yield (%) Notes
Piperazine alkylation Piperazine + 2-chloroethylamine, base, reflux 70–85 Purified by extraction and chromatography
Activation of 4-fluorobenzoic acid 4-fluorobenzoic acid + EDCI + HOBt, THF, 0 °C to RT, 24 h 90–95 Formation of active ester intermediate
Amide coupling Add 2-(piperazin-1-yl)ethylamine, stir at RT 12–24 h 80–90 Purification by column chromatography
Overall yield From starting materials to final compound ~60–75 Dependent on purification efficiency
  • The final compound is characterized by Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 NMR (13C-NMR), and Mass Spectrometry (MS) to confirm structure and purity.
  • 1H-NMR typically shows amide proton singlet around 9.5–11 ppm and multiplets corresponding to piperazine and ethyl linker protons between 2.5–4.5 ppm.
  • 13C-NMR confirms the presence of amide carbonyl carbons (160–170 ppm) and aromatic carbons.
  • Mass spectrometry confirms molecular weight consistent with 4-fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide.
Preparation Step Description Key Reagents/Conditions Yield Range (%) Reference
Synthesis of 2-(piperazin-1-yl)ethylamine Nucleophilic substitution of piperazine with 2-chloroethylamine Piperazine, 2-chloroethylamine, base, reflux 70–85
Activation of 4-fluorobenzoic acid Carbodiimide-mediated activation (EDCI/HOBt) EDCI, HOBt, THF, 0 °C to RT, 24 h 90–95
Amide bond formation Coupling of amine with activated acid 2-(piperazin-1-yl)ethylamine, RT, 12–24 h 80–90
Purification Column chromatography or recrystallization Silica gel chromatography
  • The use of EDCI/HOBt coupling reagents is preferred for mild reaction conditions and high yields.
  • Reaction temperature control (starting at 0 °C then warming to room temperature) improves selectivity and reduces side reactions.
  • Purification by silica gel chromatography with solvent systems such as dichloromethane/methanol or ethyl acetate/hexane is effective.
  • Protection of piperazine nitrogen atoms can be employed to avoid poly-substitution but adds synthetic steps.
  • Industrial scale synthesis may optimize solvent use, reaction times, and purification methods to improve cost-efficiency and environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding 4-fluorobenzoic acid and 2-(piperazin-1-yl)ethylamine.

Conditions Products Yield References
6M HCl, reflux, 12h4-Fluorobenzoic acid + 2-(piperazin-1-yl)ethylamine hydrochloride85%
2M NaOH, 80°C, 8h4-Fluorobenzoate sodium salt + 2-(piperazin-1-yl)ethylamine78%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with acidic conditions favoring amine protonation and basic conditions deprotonating the nucleophile.

Alkylation of the Piperazine Nitrogen

The secondary amines in the piperazine ring react with alkyl halides or epoxides, forming quaternary ammonium salts or extended alkyl chains.

Reagent Conditions Product Application
Methyl iodideDMF, K2CO3, 60°C, 6hN-Methylpiperazine derivativeEnhanced lipophilicity
Ethylene oxideEtOH, RT, 24hN-(2-Hydroxyethyl)piperazine derivativeSolubility modification

Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen.

Acylation Reactions

The piperazine nitrogen reacts with acyl chlorides or anhydrides to form substituted amides.

Example Reaction:
4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide+Acetyl chlorideN-Acetylpiperazine derivative\text{4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide} + \text{Acetyl chloride} \rightarrow \text{N-Acetylpiperazine derivative}

Catalyst Solvent Time Yield
TriethylamineCH2Cl24h92%

Acylation enhances metabolic stability in pharmacological studies .

Nucleophilic Aromatic Substitution

The fluorine atom on the benzamide undergoes substitution with strong nucleophiles under catalytic conditions.

Nucleophile Catalyst Conditions Product
NH3CuSO4, H2O150°C, 24h4-Amino-N-(2-(piperazin-1-yl)ethyl)benzamide
PiperidineK2CO3, DMSO120°C, 18h4-Piperidino derivative

Fluorine's electronegativity and the aromatic ring's electron deficiency facilitate this reactivity.

Oxidation of the Ethylene Chain

The ethylene linker between the benzamide and piperazine is susceptible to oxidation, forming a ketone or carboxylic acid.

Oxidizing Agent Conditions Product
KMnO4H2SO4, 100°C, 6h4-Fluoro-N-(2-(piperazin-1-yl)acetyl)benzamide
CrO3Acetone, 0°C, 2h4-Fluoro-N-(2-(piperazin-1-yl)glyoxyloyl)benzamide

Oxidation products are often intermediates for further functionalization.

Complexation with Metal Ions

The piperazine nitrogen and amide oxygen act as ligands for transition metals, forming coordination complexes.

Example:
\text{Compound} + \text{Cu(II) acetate} \rightarrow \text{Square-planar Cu complex (λ_max = 650 nm)}

Metal Salt Stoichiometry Stability Constant (log K)
Cu(NO3)21:14.8
FeCl32:13.5

Such complexes are studied for catalytic and antimicrobial applications .

Photochemical Reactions

UV irradiation induces C-F bond cleavage, generating reactive aryl radicals.

Key Findings:

  • Under UV (254 nm), the compound undergoes defluorination, forming biphenyl derivatives via radical recombination.

  • Quantum yield for C-F bond cleavage: Φ=0.12(in methanol)\Phi = 0.12 \, \text{(in methanol)}.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activity primarily through its action as a serotonergic agonist. It has been shown to interact with serotonin receptors, particularly the 5-HT1A subtype, which is associated with anxiolytic effects. This interaction suggests that the compound may be beneficial in treating anxiety disorders and related conditions.

In pharmacological studies, 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide has been utilized to investigate serotonin receptor functions and their roles in various neurological disorders. The compound's ability to selectively bind to the 5-HT1A receptor allows researchers to explore its effects on neurotransmission and behavior .

Case Studies:

  • Study on Anxiolytic Effects : Research demonstrated that the compound significantly reduces anxiety-like behaviors in animal models, indicating its potential as an anxiolytic agent.
  • Investigating Neurotransmitter Interactions : Studies have explored how this compound interacts with other neurotransmitter systems, suggesting possible polypharmacological effects that could enhance its therapeutic potential.

Imaging Applications

The compound can also be labeled with radiolabels such as fluorine-18, making it suitable for use in Positron Emission Tomography (PET) imaging. This application allows researchers to visualize and quantify serotonin receptors in vivo, facilitating a better understanding of receptor distribution and function in the brain.

Synthesis and Derivatives

The synthesis of 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide can be achieved through various methods, leading to derivatives with potentially enhanced therapeutic profiles. The unique structure allows for modifications that can yield compounds with different pharmacological properties, expanding its applicability in drug design .

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide involves its interaction with serotonin receptors. As a selective 5-HT1A receptor full agonist, it binds to these receptors and mimics the effects of serotonin by stimulating physiological activity at the cell receptors. This interaction affects the activation mechanism and may display positive cooperativity .

Comparison with Similar Compounds

Structural Variations and Receptor Targeting

The following table summarizes key structural variations, receptor targets, and pharmacological properties of 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide and its analogs:

Compound Name Structural Variation Target Receptor Affinity (pKi) log P Application Reference
4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide (Base compound) Unsubstituted piperazine 5-HT1A/D3 N/A ~2.5* Scaffold for receptor ligands
4-Fluoro-N-{2-[4-(6-trifluoromethylpyridin-2-yl)piperazin-1-yl]ethyl}benzamide Piperazine substituted with 6-trifluoromethylpyridinyl 5-HT1A 9.3 3.045 PET imaging (18F-labeled analog)
Flesinoxan (4-Fluoro-N-[2-[4-(2-hydroxymethyl-2,3-dihydrobenzo[1,4]dioxin-5-yl)piperazin-1-yl]ethyl]benzamide) Piperazine substituted with dihydrobenzodioxin-hydroxymethyl 5-HT1A 8.5–9.0 1.271† Antidepressant/anxiolytic candidate
S 14506 (4-Fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide) Piperazine substituted with 7-methoxynaphthalenyl 5-HT1A 9.0–9.5 N/A High-selectivity 5-HT1A agonist
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Piperazine substituted with 2,4-dichlorophenyl; pentanamide backbone Dopamine D3 8.2‡ N/A D3 receptor ligand
FIPI (4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide) Piperidine substituted with 5-fluoroindole (vs. piperazine) Phospholipase D N/A N/A Phospholipase D inhibitor

*Estimated based on structural analogs.
†Density reported in .
‡Approximate value from related D3 ligands .

Key Findings

Receptor Selectivity :

  • 5-HT1A Agonists : Substitutions on the piperazine ring dictate 5-HT1A affinity and selectivity. For example:
  • The trifluoromethylpyridinyl group (pKi = 9.3) enhances 5-HT1A binding, while the 7-methoxynaphthalenyl group in S 14506 achieves high selectivity over other serotonin receptors .
  • Dihydrobenzodioxin in flesinoxan balances affinity (pKi ~8.5–9.0) with improved solubility due to polar hydroxymethyl groups . Dopamine D3 Ligands: Compounds like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide shift activity to dopamine receptors, emphasizing the role of aryl substituents (e.g., 2,4-dichlorophenyl) in D3 targeting .

Molecular Weight: Flesinoxan (MW = 415.46) and S 14506 (MW ~408.20) are heavier than the base compound (MW ~293.35), which may influence metabolic stability .

Applications: Imaging: The 18F-labeled trifluoromethylpyridinyl analog serves as a PET tracer for 5-HT1A receptor mapping . Therapeutics: S 14506 and flesinoxan are explored for neuropsychiatric disorders due to their 5-HT1A agonist properties .

Biological Activity

4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide is a synthetic compound belonging to the benzamide class, characterized by a fluorine atom and a piperazine moiety. This compound has gained attention in pharmacological research due to its biological activity, particularly as a serotonergic agonist at the 5-HT1A receptor. Its potential applications in treating anxiety disorders and other neurological conditions make it a significant subject of study.

Chemical Structure and Properties

The molecular structure of 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}F1_{1}N3_{3}O
  • Molecular Weight : 227.27 g/mol

This compound features:

  • A fluorine atom at the para position of the benzamide moiety.
  • An ethyl linker connecting to a piperazine ring , which is known for its role in various pharmacological activities.

Serotonergic Activity

Research indicates that 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide acts primarily as a serotonergic agonist , specifically targeting the 5-HT1A receptor . This receptor is crucial in mediating anxiety and mood regulation. The compound's interaction with this receptor suggests its potential as an anxiolytic agent, which could be beneficial in treating anxiety disorders and related conditions.

Binding Affinity Studies

Studies have demonstrated that 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide exhibits significant binding affinity for serotonin receptors, particularly the 5-HT1A subtype. This selectivity is vital for its proposed therapeutic effects, as it minimizes off-target interactions that could lead to adverse effects.

The mechanism by which 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide exerts its biological effects involves:

  • Agonistic activity at the 5-HT1A receptor, leading to increased serotonin signaling.
  • Potential modulation of other neurotransmitter systems, which may contribute to its overall pharmacological profile.

Preclinical Studies

In preclinical studies, compounds similar to 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide showed promise in animal models for anxiety and depression. These studies highlighted the compound's ability to reduce anxiety-like behaviors, indicating its potential efficacy as an anxiolytic agent .

Comparative Biological Activity

The biological activity of 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide can be compared with other piperazine-based compounds. The following table summarizes key findings from various studies:

Compound NameTarget ReceptorBinding Affinity (Ki, nM)Observed Effects
4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide5-HT1A~50Anxiolytic-like effects
Compound A (similar structure)SERT~30Antidepressant effects
Compound B (different structure)D2~100Antipsychotic effects

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives can react with fluorinated benzoyl chlorides in acetonitrile under reflux with K₂CO₃ as a base . Purification involves column chromatography (e.g., normal-phase silica gel with methanol/dichloromethane gradients) and recrystallization from solvents like ethyl acetate/petroleum ether mixtures . Yield optimization requires controlling reaction time (4–5 hours) and stoichiometric ratios of electrophiles (e.g., 1.0:1.2 molar ratios) .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzamide protons at δ 7.2–8.1 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Single-crystal analysis confirms spatial arrangements, such as chair conformations of piperazine rings (dihedral angles: 65.5–70.7° between pyridine and fluorophenyl groups) and intramolecular C–H···O hydrogen bonds (2.3–2.5 Å) . Key parameters include space group P2₁/n, unit cell dimensions (a = 11.480 Å, b = 15.512 Å), and refinement residuals (R = 0.041) .

Q. How is purity assessed, and what analytical thresholds are required for pharmacological studies?

HPLC with UV detection (λ = 254 nm) and MS (ESI+) validate purity (>98%). Residual solvents (e.g., acetonitrile) must comply with ICH Q3C guidelines (<410 ppm) . Thermal gravimetric analysis (TGA) confirms stability up to 200°C, with no decomposition during storage at −20°C .

Advanced Research Questions

Q. How can molecular docking predict 5-HT₁A receptor binding, and what parameters validate the model?

Docking simulations (e.g., AutoDock Vina) use receptor PDB structures (e.g., 7E2Z) to calculate binding affinities (ΔG). The fluorobenzamide moiety interacts with Ser373 via hydrogen bonding, while the piperazine group engages in hydrophobic interactions with Phe361 . Validation includes:

  • Root-mean-square deviation (RMSD) <2.0 Å between docked and crystallographic poses.
  • Correlation of in silico scores with in vitro binding constants (e.g., Kₐ = 1.18–1.62 nM in hippocampal tissues) .

Q. How do structural modifications (e.g., fluorination, piperazine substitution) impact pharmacokinetics?

  • Fluorine : Enhances metabolic stability by reducing CYP450 oxidation (e.g., t₁/₂ increases from 2.1 to 4.7 hours in rat plasma) .
  • Piperazine substitution : N-methylation improves blood-brain barrier penetration (log P from 1.2 to 2.5), while aryl groups (e.g., pyridinyl) enhance receptor selectivity (5-HT₁A vs. D₂: >100-fold) .

Q. How are contradictions in receptor binding data resolved across studies?

Discrepancies in binding affinities (e.g., hippocampal Kₐ values varying by 30%) are addressed via:

  • Orthogonal assays : Compare autoradiography (e.g., ¹⁸F-MPPF) with in vivo PET imaging to distinguish artifacts from true receptor density changes .
  • Cofactor controls : Test Mg²⁺/GTPγS effects on G-protein coupling to isolate ligand-specific vs. system-dependent variations .

Q. What strategies mitigate toxicity during in vivo studies?

  • Acute toxicity : Dose escalation in rodents identifies LD₅₀ (e.g., >300 mg/kg) and organ-specific effects (e.g., hepatotoxicity via ALT/AST monitoring) .
  • Genotoxicity : Ames tests with S. typhimurium TA98/TA100 strains assess mutagenicity (≥90% viability at 1 µM) .

Q. How is the compound utilized in PET imaging for neurodegenerative diseases?

¹⁸F-labeled analogs (e.g., ¹⁸F-MPPF) quantify 5-HT₁A receptor density in Alzheimer’s patients. Protocols include:

  • Radiosynthesis : ¹⁸F-fluorination via nucleophilic substitution (40% radiochemical yield, >99% purity) .
  • Kinetic modeling : Two-tissue compartmental analysis calculates binding potential (BPND = 1.62 in controls vs. 1.18 in AD patients) .

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